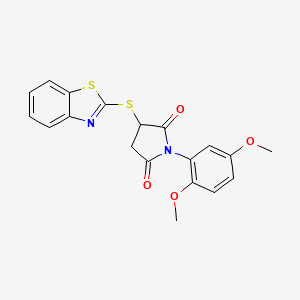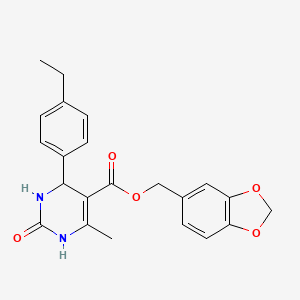![molecular formula C16H19N3O2S B4968780 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)
2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as TPEB, is a chemical compound that has been found to have potential applications in scientific research. TPEB is a hydrazide derivative that has a unique chemical structure, which makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has a variety of biochemical and physiological effects. For example, 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to have low toxicity in animal studies. However, one limitation of using 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. One potential avenue of investigation is the compound's ability to inhibit the growth of other types of cancer cells. Additionally, researchers could explore the use of 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide in combination with other anti-cancer drugs to enhance their effectiveness. Finally, further studies are needed to elucidate the mechanism of action of 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide and its potential as an anti-inflammatory agent.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide involves the reaction of 2,4,6-trimethylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst. The reaction yields 2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide as a yellow solid, which can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Researchers have investigated the compound's ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[(E)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-9-12(2)16(13(3)10-11)22(20,21)19-18-14(4)15-5-7-17-8-6-15/h5-10,19H,1-4H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDFSDKXGHRLJZ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C(\C)/C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4,6-trimethyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)


![3-bromo-2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4968736.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-bromonicotinamide](/img/structure/B4968742.png)
![2-[(4-nitrophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4968744.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968749.png)
![1,7-dimethyl-3-(3-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4968754.png)
![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)


![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)
![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)